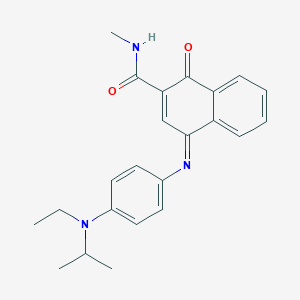
4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide
Overview
Description
The compound is a complex organic molecule that likely contains an imine group (-C=N-) and a carboxamide group (-C(=O)NH2). It also seems to have an ethyl(isopropyl)amino group and a naphthalene structure in its backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imine group and the carboxamide group. This could potentially be achieved through reactions such as condensation or nucleophilic acyl substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large aromatic system. The presence of the imine, carboxamide, and ethyl(isopropyl)amino groups would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the imine and carboxamide groups. These functional groups are often involved in various chemical reactions. For example, imines can undergo hydrolysis to form amines and carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the large aromatic system and various functional groups could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole nucleus, present in many bioactive compounds, has been associated with anti-inflammatory effects . By exploring the anti-inflammatory potential of this compound, researchers could develop new treatments for chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.
Anticancer Applications
Compounds with an indole base have been screened for their anticancer activity, with some showing promise in inhibiting the replication of cancer cells . The compound could be synthesized with various substitutions to enhance its anticancer properties, potentially leading to novel chemotherapy agents.
Anti-HIV Effects
Indole derivatives have also been investigated for their anti-HIV activity, with some compounds inhibiting the replication of HIV-1 and HIV-2 strains in infected cells . Research into the compound’s ability to bind with high affinity to multiple receptors could lead to new treatments for HIV/AIDS.
Antioxidant Capabilities
The indole scaffold is known for its antioxidant activity, which is crucial in protecting cells from oxidative stress . This compound could be studied for its potential to neutralize free radicals, thereby preventing cellular damage and aging.
Antimicrobial and Antitubercular Effects
Indole derivatives have shown antimicrobial and antitubercular activities, making them valuable in the fight against bacterial infections and tuberculosis . The compound could be modified to enhance these properties, offering a new avenue for treating resistant strains of bacteria.
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic effects, which could be beneficial in managing diabetes mellitus . By examining the compound’s ability to regulate blood sugar levels, it could be a candidate for developing new antidiabetic drugs.
Antimalarial and Anticholinesterase Activities
Lastly, indole-based compounds have been used in the treatment of malaria and in managing conditions related to the dysfunction of cholinesterase enzymes . The compound could be explored for its potential in these areas, possibly leading to new therapeutic options for these conditions.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve exploring its potential uses in various fields such as medicine or materials science. This could involve studying its biological activity, its potential as a building block for more complex molecules, or its properties when incorporated into polymers .
properties
IUPAC Name |
4-[4-[ethyl(propan-2-yl)amino]phenyl]imino-N-methyl-1-oxonaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-5-26(15(2)3)17-12-10-16(11-13-17)25-21-14-20(23(28)24-4)22(27)19-9-7-6-8-18(19)21/h6-15H,5H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERSSZDQCEYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609389 | |
| Record name | (4E)-4-({4-[Ethyl(propan-2-yl)amino]phenyl}imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Naphthalenecarboxamide, 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
161358-44-7 | |
| Record name | 2-Naphthalenecarboxamide, 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4E)-4-({4-[Ethyl(propan-2-yl)amino]phenyl}imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
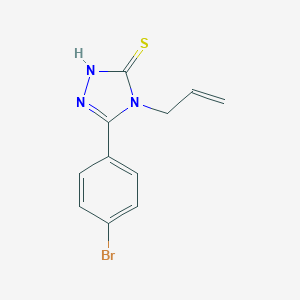
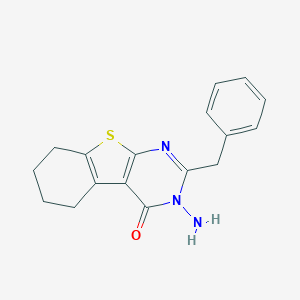
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)
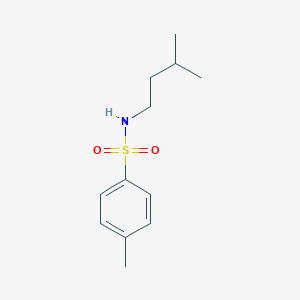
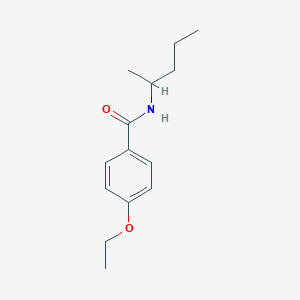
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
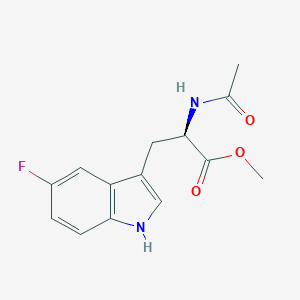


![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)
![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)